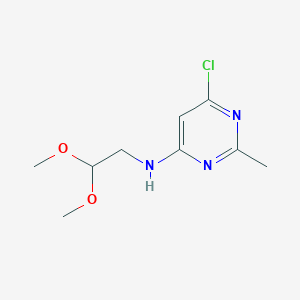![molecular formula C13H27Cl2FN2 B1531791 1-[(1-氟-4-甲基环己基)甲基]哌啶-4-胺二盐酸盐 CAS No. 2098110-85-9](/img/structure/B1531791.png)
1-[(1-氟-4-甲基环己基)甲基]哌啶-4-胺二盐酸盐
描述
1-(1-Fluoro-4-methylcyclohexyl)methylpiperidin-4-amine dihydrochloride, also known as FMCP, is an organic compound derived from the amino acid piperidine. This compound has been studied for its potential uses in scientific research and lab experiments, and has been found to have a number of biochemical and physiological effects.
科学研究应用
帕金森病研究
一项研究探讨了非法药物使用后个体发展帕金森症的情况,突显了某些化合物对大脑黑质的神经毒性作用,黑质是帕金森病受影响的脑部区域(Langston, Ballard, Tetrud, & Irwin, 1983)。这项研究强调了理解合成化合物的神经毒性潜力及其对神经健康的影响的重要性。
膳食摄入导致的致癌风险
另一个感兴趣的领域是调查正常饮食者尿液中致癌杂环胺(HCAs)的存在,与接受肠外营养的个体相比。该研究确定了人类通过食物持续暴露于致癌HCAs,暗示了膳食来源可能存在的健康风险(Ushiyama et al., 1991)。这项研究强调了监测和理解HCAs的代谢和健康影响的重要性,这在考虑各种化合物的代谢途径时可能是相关的,包括“1-[(1-氟-4-甲基环己基)甲基]哌啶-4-胺二盐酸盐”。
药物代谢和排泄
新化合物的代谢和排泄是药理学研究的关键领域。一项关于俄雷昔康1和2受体拮抗剂SB-649868的研究提供了有关药物代谢、排泄和血浆中主要循环成分的见解,这些是新治疗剂的开发和应用的重要考虑因素(Renzulli et al., 2011)。了解像“1-[(1-氟-4-甲基环己基)甲基]哌啶-4-胺二盐酸盐”这样的化合物的代谢途径和药代动力学特征对于它们在科学研究和治疗开发中的应用可能至关重要。
属性
IUPAC Name |
1-[(1-fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25FN2.2ClH/c1-11-2-6-13(14,7-3-11)10-16-8-4-12(15)5-9-16;;/h11-12H,2-10,15H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPYKYXKZENSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN2CCC(CC2)N)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({[(2,6-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531708.png)
![2-[(6-Aminopyridazin-3-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1531709.png)

![1-[(Cyclobutylamino)methyl]cyclobutan-1-ol](/img/structure/B1531711.png)



![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1531719.png)



![(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1531728.png)
